molecular formula C9H13N3O3 B15361489 Ethyl (5-ethoxypyrazin-2-yl)carbamate

Ethyl (5-ethoxypyrazin-2-yl)carbamate

Cat. No.: B15361489
M. Wt: 211.22 g/mol
InChI Key: SQCRNXKROVCONY-UHFFFAOYSA-N
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Description

Ethyl (5-ethoxypyrazin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyrazine ring substituted with an ethoxy group at the 5-position and a carbamate moiety at the 2-position. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and carcinogenic effects, depending on substituents and metabolic pathways .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl N-(5-ethoxypyrazin-2-yl)carbamate

InChI

InChI=1S/C9H13N3O3/c1-3-14-8-6-10-7(5-11-8)12-9(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,10,12,13)

InChI Key

SQCRNXKROVCONY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(N=C1)NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Structure : Simple carbamate (NH₂COOCH₂CH₃).
Key Differences :

  • EC lacks the pyrazine ring and ethoxy group, contributing to its higher volatility and widespread presence in fermented foods and alcoholic beverages .
  • Toxicity: EC is a Group 2A carcinogen (probably carcinogenic to humans) with evidence of inducing hepatic, lung, and ear duct tumors in rodents . Mechanistically, EC metabolizes to genotoxic vinyl carbamate epoxide, which forms DNA adducts .
  • Regulatory Status : Mitigation strategies (e.g., distillation) reduce EC levels in beverages; the EU and Canada enforce limits (e.g., 150 µg/L in spirits) .

Pyrazine rings may confer unique electronic effects, influencing reactivity or binding to biological targets .

Vinyl Carbamate

Structure : CH₂=CH-O-CO-NH₂.
Key Differences :

  • Vinyl carbamate is a direct metabolite and more potent carcinogen than EC, inducing tumors at lower doses in mice and rats .
  • Mechanism: Rapidly metabolized to vinyl carbamate epoxide, a highly DNA-reactive species, explaining its 10–100× greater carcinogenicity than EC .

However, the pyrazine ring could introduce alternative metabolic pathways or target organ specificity.

Pyrazine Carboxamides and Carbamates

Examples: 5-Alkylamino-N-phenylpyrazine-2-carboxamides (), ethyl (5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (). Key Differences:

  • Pyrazine carboxamides exhibit antimycobacterial activity, with substituents (e.g., alkylamino groups) modulating efficacy .
  • Carbamate derivatives with fused pyridopyrazine rings () highlight structural diversity but lack toxicological data.

Comparison: The ethoxy group in Ethyl (5-ethoxypyrazin-2-yl)carbamate may enhance solubility or stability compared to alkylamino or phenyl-substituted analogs. Biological activity could differ due to electronic effects of the ethoxy substituent.

Comparative Data Table

Compound Structure Carcinogenicity (Rodent Models) Key Metabolic Pathways Applications/Mitigation
This compound Pyrazine + ethoxy + carbamate Not studied Hypothetical: Hydrolysis, oxidation Potential antimicrobial use (inferred)
Ethyl Carbamate NH₂COOCH₂CH₃ Group 2A (sufficient in animals) Oxidation → Vinyl carbamate epoxide Food contaminant; regulated
Vinyl Carbamate CH₂=CH-O-CO-NH₂ Highly potent (10–100× EC) Epoxidation → DNA adducts Laboratory carcinogen
5-Alkylamino-N-phenylpyrazine-2-carboxamides Pyrazine + alkylamino + carboxamide Non-carcinogenic (antimycobacterial) Not reported Drug candidates

Research Findings and Implications

  • Synthesis: this compound may be synthesized via nucleophilic substitution of chloropyrazine derivatives with ethanolamine, akin to methods for pyrazine carboxamides .
  • Toxicity: While EC and vinyl carbamate are well-characterized carcinogens, the pyrazine and ethoxy groups in this compound could redirect metabolism toward less reactive pathways, reducing genotoxicity .
  • Regulatory Gaps: No data exist on its presence in food or environmental matrices. Monitoring would require advanced analytical methods, similar to EC detection in spirits .

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